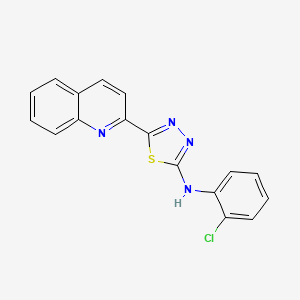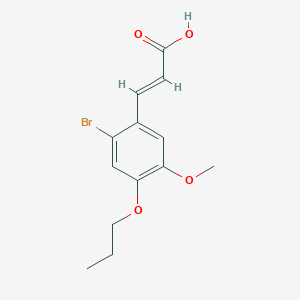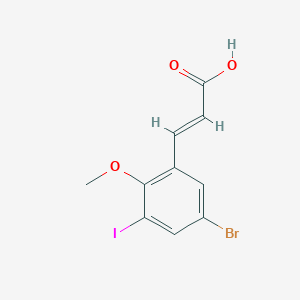
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, a quinoline moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenylthiosemicarbazide. This intermediate is then reacted with 2-quinolinecarboxaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. As an anticancer agent, it could induce apoptosis or inhibit key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine: shares structural similarities with other thiadiazole and quinoline derivatives.
This compound: is unique due to the specific combination of the chlorophenyl, quinoline, and thiadiazole moieties.
Uniqueness
- The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes.
- The quinoline moiety is known for its biological activity, contributing to the compound’s overall pharmacological profile.
- The thiadiazole ring is a versatile scaffold that can be modified to enhance various biological activities.
Properties
Molecular Formula |
C17H11ClN4S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-quinolin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H11ClN4S/c18-12-6-2-4-8-14(12)20-17-22-21-16(23-17)15-10-9-11-5-1-3-7-13(11)19-15/h1-10H,(H,20,22) |
InChI Key |
DOKIXGBNAFAOQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10880088.png)
![Ethyl 4-({2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate](/img/structure/B10880098.png)
![4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10880101.png)
![2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10880108.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10880115.png)

![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880130.png)

![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)

![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)
